

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-molecular weight determination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Cat. No.:	B132520

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight Determination of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, a compound of interest in various research and development sectors.

Compound Information

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, also known as Bisphenol TMC, has the chemical formula C₂₁H₂₆O₂.^{[1][2][3][4][5]} Its calculated molecular weight is approximately 310.43 g/mol.^{[1][3][4]} The determination of its molecular weight is a critical step in its characterization, ensuring purity and structural integrity.

Table 1: Chemical Properties of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	310.43 g/mol	[1] [3] [4]
Monoisotopic Mass	310.193 g/mol	[1]
IUPAC Name	4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol	[1]
CAS Number	129188-99-4	[2] [3]

Experimental Protocols for Molecular Weight Determination

The molecular weight of organic compounds like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-** can be determined using several analytical techniques. The most common and accurate methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for accurately determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[\[6\]](#) For non-volatile compounds like bisphenols, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.

Experimental Protocol for ESI-MS:

- Sample Preparation:
 - Dissolve a small amount (e.g., 1 mg) of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-** in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
 - Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the same solvent.

- To facilitate ionization, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added to the solvent.
- Instrumentation and Analysis:
 - The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[7][8]
 - The mass spectrometer is operated in either positive or negative ion mode. For phenols, negative ion mode is often preferred due to the acidic nature of the phenolic protons.
 - The instrument is calibrated using a standard of known mass.
 - The mass spectrum is acquired over a relevant m/z range.
- Data Interpretation:
 - In negative ion mode, the most prominent ion is expected to be the deprotonated molecule $[M-H]^-$.
 - The molecular weight is calculated by adding the mass of a proton (1.007 Da) to the measured m/z of the $[M-H]^-$ ion.
 - High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.[9]

Table 2: Expected Ions in Mass Spectrometry of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

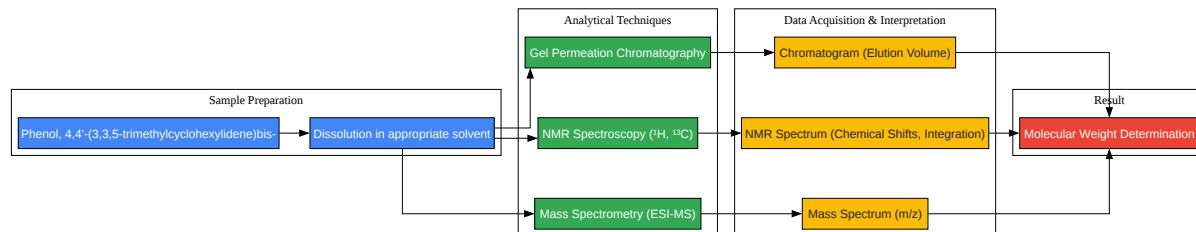
Ion	Mode	Expected m/z
$[M-H]^-$	Negative	309.186
$[M+H]^+$	Positive	311.201
$[M+Na]^+$	Positive	333.183

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structure elucidation, it can also be employed for molecular weight determination, particularly for polymers and in cases where end-groups can be distinguished from repeating units.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) For a discrete molecule like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, NMR is used to confirm the structure, and the molecular weight is then calculated from the confirmed chemical formula.

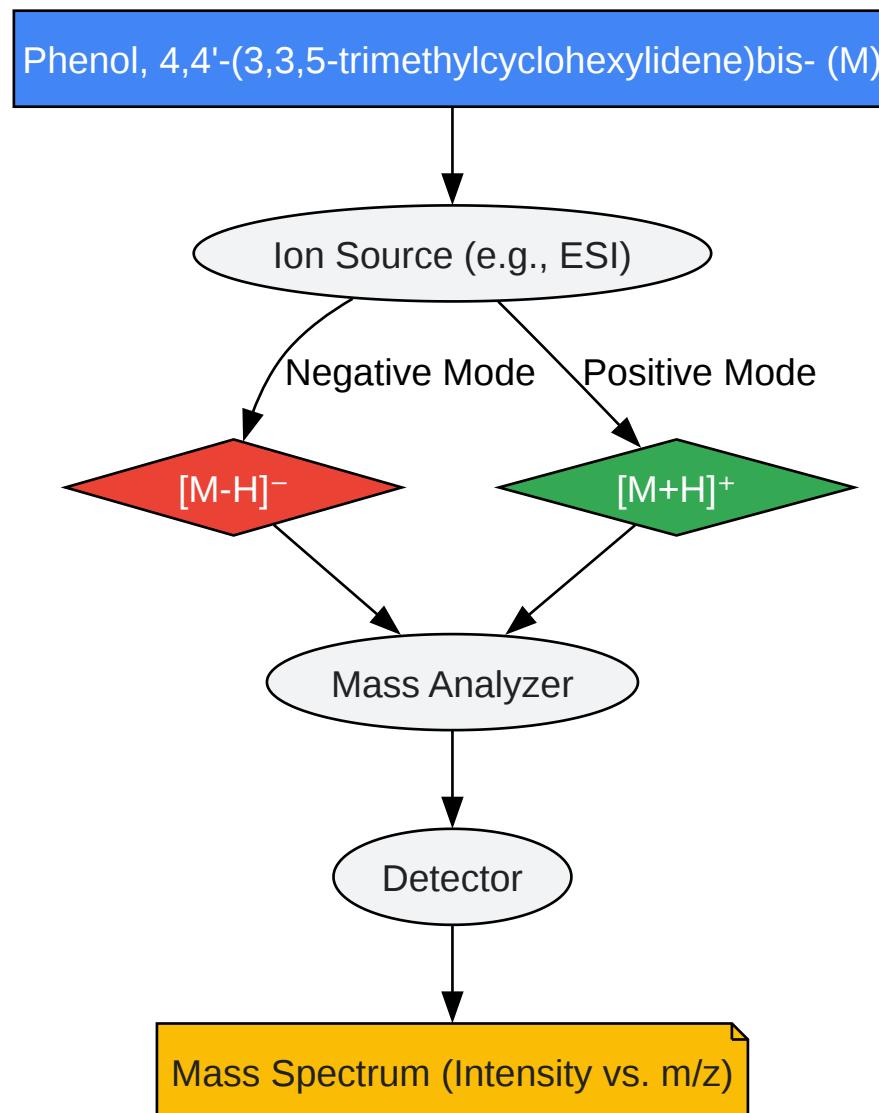
Experimental Protocol for ^1H NMR:

- Sample Preparation:
 - Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS).
- Instrumentation and Analysis:
 - Acquire the ^1H NMR spectrum using a high-field NMR spectrometer.
 - Integrate the signals corresponding to the different protons in the molecule.
- Data Interpretation:
 - The integration values of the proton signals should be in a ratio consistent with the number of protons in the proposed structure.
 - By confirming the structure through ^1H and ^{13}C NMR, the molecular formula ($\text{C}_{21}\text{H}_{26}\text{O}_2$) can be verified, and the molecular weight can be calculated with high confidence.


Gel Permeation Chromatography (GPC)

Gel permeation chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[\[14\]](#)[\[15\]](#) It is a common method for determining the molecular weight and molecular weight distribution of polymers.[\[16\]](#)[\[17\]](#)[\[18\]](#) For a small molecule like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, GPC can be used to confirm its molecular size relative to known standards.

Experimental Protocol for GPC:


- Sample and Standard Preparation:
 - Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran, THF).
 - Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene) with known molecular weights.
- Instrumentation and Analysis:
 - The GPC system consists of a pump, injector, a set of columns packed with a porous gel, and a detector (e.g., refractive index detector).
 - Inject the standard solutions to create a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
 - Inject the sample solution and record its elution volume.
- Data Interpretation:
 - Determine the molecular weight of the sample by comparing its elution volume to the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination.

[Click to download full resolution via product page](#)

Caption: Signaling Pathway of Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- [cymitquimica.com]

- 2. 4,4'-(3,3,5-Trimethylcyclohexylidene)bis(phenol) | C₂₁H₂₆O₂ | CID 4134035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chembk.com [chembk.com]
- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 7. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPHY /SEC | PPTX [slideshare.net]
- 17. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. agilent.com [agilent.com]
- To cite this document: BenchChem. [Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-molecular weight determination]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132520#phenol-4-4-3-3-5-trimethylcyclohexylidene-bis-molecular-weight-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com